molecular formula C26H18ClF3N4O B2987582 N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477237-86-8

N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2987582
CAS No.: 477237-86-8
M. Wt: 494.9
InChI Key: ZGISAABAJRCCJM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmaceutical research . It contains several functional groups, including a pyrimidine ring, which is a common motif in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a series of reactions involving the formation of the pyrimidine ring and subsequent functionalization . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the pyrimidine ring might undergo reactions at its nitrogen atoms, and the phenyl rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of interest in the synthesis and characterization of novel organic molecules. Research has demonstrated methods for the synthesis of related N-substituted pyrrolo[2,3-d]pyrimidin-4-amines, highlighting the importance of these compounds in the development of new materials and pharmaceuticals. For instance, studies on the NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines have provided essential insights into their chemical structure and properties, facilitating further applications in drug development and other areas (Sørum, Simić, Sundby, & Hoff, 2010).

Biological Evaluation

Compounds with a similar pyrrolo[2,3-d]pyrimidin-4-amine framework have been evaluated for their biological activities. For example, research into the synthesis, chemical reactivity, and biological evaluation of related compounds has shown their potential as precursors for the construction of nitrogen heterocyclic compounds with diverse biological activities (Farouk, Ibrahim, & El-Gohary, 2021). Additionally, studies on the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation indicate the therapeutic potential of these compounds in treating neurological disorders (Ding & Silverman, 1993).

Antifungal and Antimicrobial Activities

Some derivatives have shown promising antifungal and antimicrobial properties. Research into 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives has highlighted their effectiveness against various types of fungi, suggesting their potential use as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Docking Studies

Docking studies have been conducted to explore the binding efficiency of related compounds to biological targets. Such research provides valuable insights into the design of more effective drugs by understanding the interaction between these compounds and their biological targets (Bommeraa, Merugu, & Eppakayala, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve further exploration of this compound’s biological activity, potential uses in medicine or industry, and methods for its synthesis .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClF3N4O/c1-35-22-11-10-18(13-21(22)27)33-24-23-20(16-6-3-2-4-7-16)14-34(25(23)32-15-31-24)19-9-5-8-17(12-19)26(28,29)30/h2-15H,1H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGISAABAJRCCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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